molecular formula C7H13ClN2O2 B13587305 8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride

8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride

Katalognummer: B13587305
Molekulargewicht: 192.64 g/mol
InChI-Schlüssel: VIRUNFJXLDMZKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-oxa-3,10-diazabicyclo[431]decan-4-one hydrochloride is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of 8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs .

Wissenschaftliche Forschungsanwendungen

8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C7H13ClN2O2

Molekulargewicht

192.64 g/mol

IUPAC-Name

8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-1-5-3-11-4-6(9-5)2-8-7;/h5-6,9H,1-4H2,(H,8,10);1H

InChI-Schlüssel

VIRUNFJXLDMZKB-UHFFFAOYSA-N

Kanonische SMILES

C1C2COCC(N2)CNC1=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.